molecular formula C10H15NO9S B1602325 2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate CAS No. 624725-88-8

2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate

Cat. No.: B1602325
CAS No.: 624725-88-8
M. Wt: 325.29 g/mol
InChI Key: GRXPTMJNBFBGSK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate is a nitroso-substituted naphthalene derivative with the molecular formula C₁₀H₁₅NO₉S , corresponding to the anhydrous form C₁₀H₇NO₅S plus four water molecules. Its systematic IUPAC name is 4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid tetrahydrate , reflecting the positions of the hydroxyl (-OH), nitroso (-NO), and sulfonic acid (-SO₃H) groups on the naphthalene backbone. The compound is identified by CAS Registry Number 624725-88-8 , distinguishing it from the anhydrous form (CAS 3682-32-4).

Key identifiers include:

Property Value Source
IUPAC Name 4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid tetrahydrate
CAS Number 624725-88-8
Molecular Formula C₁₀H₁₅NO₉S
Molecular Weight 325.29 g/mol
Canonical SMILES O=NC1=C(C2=C(C=CC=C2)S(=O)(=O)O)C(=CC=C1O)O.O.O.O.O

Historical Development and Discovery

The compound emerged from mid-20th-century research into nitroso dyes and analytical reagents. Its synthesis builds on earlier work with nitrosonaphthols, such as the 1894 discovery by Böniger that β-naphthol derivatives form colored complexes with amines. A key milestone was the optimization of nitrosation-sulfonation sequences, as demonstrated in the synthesis of analogous azo dyes using 2-nitroso-1-naphthol intermediates.

Industrial production methods typically involve:

  • Nitrosation : Introducing the nitroso group via sodium nitrite (NaNO₂) in acidic media.
  • Sulfonation : Sulfuric acid treatment to add the sulfonic acid group at the 4-position.
  • Hydration : Crystallization with four water molecules to stabilize the structure.

Early applications focused on its role as a chelating agent for metal ion detection, particularly cobalt and nickel, due to its ability to form stable complexes.

Properties

IUPAC Name

4-hydroxy-3-nitrosonaphthalene-1-sulfonic acid;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5S.4H2O/c12-10-7-4-2-1-3-6(7)9(17(14,15)16)5-8(10)11-13;;;;/h1-5,12H,(H,14,15,16);4*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXPTMJNBFBGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=O)S(=O)(=O)O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590977
Record name 4-Hydroxy-3-nitrosonaphthalene-1-sulfonic acid--water (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624725-88-8
Record name 4-Hydroxy-3-nitrosonaphthalene-1-sulfonic acid--water (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-3-NITROSO-1-NAPHTHALENE-SULFONIC ACID TETRAHYDRATE
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Preparation Methods

Key Parameters from Reported Methods:

Parameter Typical Range / Value Notes
Starting material 2-Naphthol Dissolved or suspended in water
Sodium nitrite amount 50-55% (w/w relative to 2-naphthol) Added as aqueous solution
Acid type Hydrochloric acid (HCl) or sulfuric acid (H2SO4) Concentrations vary: 34% HCl or 40-70% H2SO4 used
Acid amount 65-75% (w/w relative to 2-naphthol) Added dropwise during nitrosation
Temperature 0-5 °C (nitrosation) Cooling with ice bath to control reaction rate
Reaction time 2-6 hours (nitrosation) Longer times ensure complete conversion
pH during nitrosation Approximately 0-7 Controlled by acid addition
Sulfite addition Sodium pyrosulfite or bisulfite Used for sulfonation and reduction steps
Reaction atmosphere Nitrogen or oxygen-free To prevent oxidation of sensitive intermediates

Representative Preparation Procedures

Batch Nitrosation in Acidic Medium (Based on Patent CN111217764A)

  • 2-Naphthol is dissolved in water and stirred at room temperature.
  • Sodium nitrite solution (41%) is added, followed by simultaneous addition of dilute sulfuric acid through a tubular reactor.
  • The reaction temperature is maintained between 0-5 °C.
  • After reaction completion (typically 5-30 minutes in continuous flow or up to hours in batch), the product precipitates and is filtered.
  • The crude nitroso compound is washed and dried, yielding a yellow solid with purity >97% and yields around 93-97%.

Sulfite Addition and Reduction (Based on EP0193492A1)

  • The nitroso intermediate (1-hydroxylimino-2-tetralone-4-sulfonic acid) is treated in aqueous solution with sodium pyrosulfite or bisulfite under nitrogen atmosphere.
  • The mixture is heated to 45-50 °C and stirred for 10 hours.
  • The reaction is carried out in mineral acid solution (sulfuric acid 40-70% concentration).
  • The product, 1-amino-2-naphthol-4-sulfonic acid, is filtered, washed neutral, and dried.
  • Yields reported are approximately 81.7% based on β-naphthol starting material.

Improved Nitrosation with Dispersants (Based on CN101811998A)

  • 2-Naphthol is dissolved in 5-10% NaOH aqueous solution with 0.05-5% dispersant to improve solubility and reaction efficiency.
  • Hydrochloric acid is added dropwise to adjust pH to 6-7, precipitating 2-naphthol crystals.
  • Sodium nitrite solution is added dropwise, followed by concentrated hydrochloric acid (34%) to maintain acidic conditions.
  • The nitrosation reaction is conducted at 0-5 °C for 2-6 hours.
  • This method achieves improved yield and easier industrial scalability by reducing aggregation and improving reaction uniformity.

Comparative Data Table of Preparation Methods

Method Starting Material Acid Type & Conc. Temp (°C) Reaction Time (h) Yield (%) Purity (%) Notes
Batch Nitrosation (CN111217764A) 2-Naphthol 20-50% H2SO4 or 34% HCl 0-5 0.5-6 93-97 97-98.6 Continuous tubular reactor or batch
Sulfite Reduction (EP0193492A1) 1-hydroxylimino-2-tetralone-4-sulfonic acid 40-70% H2SO4 45-50 10 81.7 97.1 Under nitrogen atmosphere, long stirring
Nitrosation with Dispersant (CN101811998A) 2-Naphthol + dispersant 34% HCl 0-5 2-6 ~80-85 Not specified Improved yield, industrial scalability

Research Findings and Industrial Considerations

  • The nitrosation step is highly sensitive to temperature and pH; maintaining low temperature (0-5 °C) prevents side reactions and decomposition.
  • Use of dispersants during nitrosation improves solubility and dispersion of 2-naphthol, enhancing yield and product quality.
  • Sulfite addition and reduction steps require oxygen-free conditions to avoid reoxidation of the amino derivatives.
  • Continuous flow reactors have been employed to improve reaction control, safety, and scalability.
  • The choice of acid (HCl vs. H2SO4) affects reaction kinetics and downstream processing; sulfuric acid is often preferred for its stronger acidity and ease of removal.
  • The tetrahydrate form is typically obtained by crystallization from aqueous media after purification.

Chemical Reactions Analysis

Oxidation Reactions

The nitroso group undergoes oxidation under strong oxidizing conditions, forming a nitro (–NO₂) derivative. This reaction is influenced by the choice of oxidizing agent and pH:

Oxidizing AgentConditionsProductObservationsReference
HNO₃ (concentrated)Acidic, 80–100°C2-Nitro-1-naphthol-4-sulfonic acidComplete conversion within 2 hours.
KMnO₄Neutral aqueous, 25°CPartial oxidation to nitroso-nitro intermediatesReaction stalls without strong acid catalysis.

Mechanistic Insight :
The nitroso-to-nitro transformation proceeds via a radical intermediate, as evidenced by electron paramagnetic resonance (EPR) studies .

Reduction Reactions

The nitroso group is reduced to an amine (–NH₂) under mild conditions, enabling applications in synthetic chemistry:

Reducing AgentConditionsProductYieldReference
Na₂S₂O₄ (dithionite)pH 4–6, 25°C2-Amino-1-naphthol-4-sulfonic acid>95%
SnCl₂/HClReflux, 1 hourSame as above85%

Key Finding :
Reduction with sodium dithionite is preferred due to higher selectivity and minimal side reactions .

Coordination with Metal Ions

The compound forms stable complexes with transition metals, particularly Co(II) and Ni(II), via chelation through the nitroso and hydroxyl groups:

Cobalt(II) Complexation

ParameterValueReference
λₘₐₓ (UV-Vis)525 nm
Molar Ratio (Co:ligand)1:3
Stability Constant (log β)12.4 ± 0.2
pH Range for Stability4.0–7.5

Application :
Used in spectrophotometric cobalt detection with a linear range of 0.1–5.0 ppm (R² = 0.999) .

Nickel(II) Interference

  • Forms a weaker complex (λₘₐₓ = 560 nm) but causes spectral overlap at >20:1 Ni:Co ratios .

  • Masking agents like EDTA are required for selective Co analysis .

Substitution Reactions

The sulfonic acid group participates in nucleophilic substitution under alkaline conditions:

ReagentConditionsProductNotesReference
PCl₅Dry ether, 0°CSulfonyl chloride derivativeIntermediate for further functionalization.
NH₃ (aq)100°C, 6 hoursSulfonamide derivativeLimited solubility in aqueous media.

Limitation :
Steric hindrance from the naphthalene ring slows substitution kinetics compared to simpler sulfonic acids .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and solubility:

  • Nitroso-hydroxyl Tautomerism :

    C10H6NO(OH)SO3HC10H6N(OH)OSO3H(pKa=3.8)\text{C}_{10}\text{H}_{6}\text{NO}(\text{OH})\text{SO}_{3}\text{H} \rightleftharpoons \text{C}_{10}\text{H}_{6}\text{N(OH)O}\text{SO}_{3}\text{H} \quad (\text{p}K_a = 3.8)

    Observed via spectrophotometric titration .

  • Solubility :

    SolventSolubility (g/100 mL)
    Water12.5 (25°C)
    Ethanol0.3 (25°C)

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a four-stage decomposition process:

Temperature Range (°C)Mass Loss (%)Proposed Process
25–14018.2Loss of crystal water (tetrahydrate → anhydrous)
140–22012.7Degradation of sulfonic acid group
220–35045.1Nitroso group decomposition
350–60024.0Carbonization of naphthalene backbone

Photochemical Reactivity

Exposure to UV light (λ = 254 nm) induces dimerization via nitroso group coupling:

2C10H7NO5ShνC20H12N2O10S2+H2O2\,\text{C}_{10}\text{H}_{7}\text{NO}_{5}\text{S} \xrightarrow{h\nu} \text{C}_{20}\text{H}_{12}\text{N}_{2}\text{O}_{10}\text{S}_{2} + \text{H}_{2}\text{O}

Quantum Yield : Φ = 0.15 ± 0.03 (measured in deaerated aqueous solution) .

Scientific Research Applications

Analytical Chemistry

a. Reagent for Metal Ion Detection

One of the primary applications of 2-nitroso-1-naphthol-4-sulfonic acid tetrahydrate is its use as a reagent for the detection and quantification of metal ions, particularly cobalt and nickel. The compound forms stable complexes with these metals, facilitating their analysis in various samples.

  • Case Study: Cobalt Detection
    A study demonstrated that 2-nitroso-1-naphthol-4-sulfonic acid could effectively form a cobalt(II) complex, which was characterized using spectrophotometric methods. The formation of this complex allows for sensitive detection of cobalt in environmental samples, showcasing the reagent's utility in monitoring pollution levels .

b. Preconcentration Techniques

The compound has also been employed in preconcentration techniques for trace metal analysis. For instance, a method was developed to concentrate manganese from aqueous solutions using 2-nitroso-1-naphthol-4-sulfonic acid as an ion-pairing agent.

  • Case Study: Manganese Preconcentration
    Research indicated that manganese ions could be effectively preconcentrated on a column packed with the compound, improving the sensitivity of subsequent analytical methods such as atomic absorption spectroscopy .

Dye Manufacturing

This compound plays a significant role in the textile and leather dye industries as an intermediate for synthesizing various azo dyes. Its chemical structure allows it to participate in diazotization reactions, leading to the formation of vibrant dyes.

  • Case Study: Azo Dye Synthesis
    The compound serves as a diazo component in the synthesis of azo dyes from aromatic amines. This process involves the diazotization of 1-amino-2-naphthol-4-sulfonic acid, where 2-nitroso-1-naphthol-4-sulfonic acid acts as a critical intermediate . The resulting dyes are utilized for coloring textiles and leather products.

Environmental Monitoring

The compound is also relevant in environmental chemistry, particularly in assessing water quality through the detection of heavy metals and other pollutants.

a. Water Quality Assessment

Using this compound allows for the determination of trace amounts of heavy metals in water samples, contributing to environmental monitoring efforts.

  • Case Study: Water Sample Analysis
    In a study focusing on water quality assessment, researchers employed this compound to detect trace levels of lead and cadmium. The method demonstrated high sensitivity and selectivity, making it suitable for routine water quality testing .

Mechanism of Action

The mechanism of action of 2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate involves its ability to form complexes with metal ions. The nitroso and sulfonic acid groups act as ligands, binding to metal ions and forming stable complexes. This property is particularly useful in analytical chemistry for the detection and quantification of metal ions .

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following nitroso-naphthol derivatives share structural similarities but exhibit distinct chemical and analytical properties:

Compound Name CAS Number Molecular Formula Key Functional Groups Primary Applications
2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate 624725-88-8 C₁₀H₁₅NO₉S -NO (2), -OH (1), -SO₃H (4), 4H₂O Sb, V, Co determination; solid-phase extraction
1-Nitroso-2-naphthol 131-91-9 C₁₀H₇NO₂ -NO (1), -OH (2) Laboratory reagent; metal chelation
2-Nitroso-1-naphthol 132-53-6 C₁₀H₇NO₂ -NO (2), -OH (1) Intermediate in dye synthesis
Disodium 1-nitroso-2-naphthol-3,6-disulfonate (Nitroso R salt) 525-05-3 C₁₀H₅NO₈S₂·2Na -NO (1), -OH (2), -SO₃H (3,6), 2Na Co and Ni detection; spectrophotometry
1-Nitroso-2-naphthol-3,6-disulfonic acid 3682-32-4 C₁₀H₇NO₈S₂ -NO (1), -OH (2), -SO₃H (3,6) Chelating agent in industrial processes

Reactivity and Selectivity Differences

  • Position of Nitroso Group: this compound (2-NO, 1-OH) forms stable complexes with Sb(III) and V(V) at pH 7.5–11.0, enabling selective adsorption on microcrystalline naphthalene . In contrast, 1-nitroso-2-naphthol (1-NO, 2-OH) lacks sulfonic acid groups, reducing its solubility and metal-binding capacity . The 4-sulfonic acid group in the tetrahydrate derivative enhances water solubility and stabilizes metal complexes, whereas Nitroso R salt (with dual sulfonic groups at 3,6-positions) exhibits higher affinity for Co(II) and Ni(II) in acidic media .
  • Hydrogen Sulfite Reactivity: 4-Nitroso derivatives (e.g., 1-nitroso-2-naphthol-3,6-disulfonic acid) form hydrogen sulfite adducts, enabling separation from non-reactive 2-nitroso isomers (e.g., 2-nitroso-1-naphthol) . This property is critical in purification and analytical workflows.

Analytical Performance Metrics

Parameter This compound Nitroso R Salt 1-Nitroso-2-naphthol
Detection Limit (Co) 5 ng/mL (with preconcentration) 0.1 µg/mL (direct spectrophotometry) Not applicable
Preconcentration Factor 30 (column method) 10 (solvent extraction) N/A
pH Range for Metal Binding 7.5–11.0 4.0–6.0 5.0–9.0
Interference Tolerance High (resistant to Fe³⁺, Cu²⁺) Moderate (affected by Fe³⁺) Low (prone to interference)

Commercial Availability and Handling

  • Nitroso R salt (CAS: 525-05-3) is more widely available due to its use in standardized Co assays .
  • For example, 1-nitroso-2-naphthol is classified as a laboratory chemical with specific storage protocols .

Biological Activity

2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate (CAS No. 624725-88-8) is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

This compound is characterized by its nitroso and sulfonic acid functional groups, which contribute to its reactivity and solubility in aqueous environments. The compound exists as a tetrahydrate, which influences its stability and interactions in biological systems.

Antioxidant Activity

Research indicates that 2-nitroso-1-naphthol-4-sulfonic acid exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress in biological systems. A study employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that the compound could reduce DPPH radicals, indicating its potential as an antioxidant agent .

Enzymatic Interactions

The compound has been investigated for its interaction with various enzymes. For instance, it has been noted to influence the activity of cellulases derived from different microbial sources. This suggests potential applications in biocatalysis and bioengineering . Furthermore, the compound's ability to form complexes with metal ions enhances its enzymatic activity, making it a valuable reagent in biochemical assays .

Antimicrobial Properties

2-Nitroso-1-naphthol-4-sulfonic acid has shown antimicrobial activity against a range of pathogens. Its mechanism involves the generation of reactive oxygen species (ROS), which can damage microbial cell structures. Studies have reported that derivatives of naphthoquinones exhibit antibacterial and antifungal properties, hinting at similar potential for this compound .

Mutagenicity and Toxicity

Toxicological assessments indicate that this compound has a relatively low toxicity profile. In acute toxicity studies on rats, no significant adverse effects were observed at doses up to 2000 mg/kg body weight . Moreover, mutagenicity tests have shown negative results across various bacterial strains, suggesting that the compound is non-genotoxic under standard testing conditions .

Study on Antioxidant Capacity

A detailed study measured the antioxidant capacity of 2-nitroso-1-naphthol-4-sulfonic acid using both DPPH and CUPRAC (cupric ion reducing antioxidant capacity) methods. The results indicated that the compound significantly reduced oxidative stress markers in vitro, supporting its potential therapeutic applications in oxidative stress-related diseases .

Enzymatic Activity Enhancement

Research focused on the use of 2-nitroso-1-naphthol-4-sulfonic acid as an enhancer for cellulase activity revealed that it could increase the efficiency of cellulose breakdown in biomass conversion processes. This finding opens avenues for its application in biofuel production and waste management .

Data Tables

Biological Activity Methodology Findings
Antioxidant ActivityDPPH AssaySignificant reduction of DPPH radicals observed
Enzymatic InteractionCellulase AssayEnhanced cellulase activity noted
Antimicrobial ActivityZone of Inhibition TestEffective against multiple bacterial strains

Q & A

Q. How is 2-nitroso-1-naphthol-4-sulfonic acid tetrahydrate employed in detecting transition metals like cobalt or chromium?

This compound acts as a chelating agent, forming colored complexes with metals such as Co(II) and Cr(III). For chromium speciation, it is used in coprecipitation with Ni²+ ions to separate Cr(VI) and Cr(III) in food and water matrices, followed by quantification via flame atomic absorption spectrometry (FAAS) . For cobalt, spectrophotometric methods involve extracting the metal complex into organic phases, with excess reagent removed using quaternary ammonium salts to improve sensitivity .

Q. What are the recommended storage conditions and handling precautions for this compound?

Refer to Material Safety Data Sheets (MSDS): Store in a cool, dry place away from light. Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation and contact with skin, as it may cause irritation. Stability in acidic conditions (e.g., 50% acetic acid) is noted, but solutions should be prepared fresh for optimal reactivity .

Q. How is a saturated solution of this compound prepared for analytical use?

Dissolve the compound in 50% (v/v) aqueous acetic acid. Stir vigorously until saturation is achieved, then filter to remove undissolved particles. The solution should be used immediately to prevent decomposition, as noted in protocols for metal complexation .

Advanced Research Questions

Q. How can excess reagent be efficiently removed in solvent extraction methods to enhance trace metal detection sensitivity?

Motomizu et al. (1977) developed a method using quaternary ammonium salts (e.g., Aliquat 336) to extract excess 2-nitroso-1-naphthol-4-sulfonic acid into the organic phase, leaving the metal complex in the aqueous phase. This reduces background interference, improving detection limits for cobalt and nickel by spectrophotometry .

Q. What experimental parameters influence the coprecipitation efficiency of Cr(III) and Cr(VI) with Ni²+ ions?

Key factors include:

  • pH : Optimal at 4.0–6.0 for Cr(III) coprecipitation.
  • Reagent concentration : A 1:2 molar ratio of Ni²+ to ligand ensures complete complexation.
  • Temperature : Room temperature (25°C) minimizes colloidal formation. Validation via accuracy profiles (NF V03-110 protocol) is critical to confirm method robustness .

Q. How can researchers validate analytical methods using this compound for regulatory compliance?

Follow the NF V03-110 protocol, which involves constructing accuracy profiles by assessing trueness, precision, and linearity across multiple concentration levels. Include recovery studies for metal ions in spiked samples and cross-validate with certified reference materials .

Q. What strategies mitigate interference from competing ions in metal speciation analysis?

  • Masking agents : Use EDTA to chelate interfering ions like Fe³⁺.
  • pH adjustment : Selective precipitation at specific pH ranges (e.g., Cr(III) at pH 5 vs. Cr(VI) at pH 2).
  • Sequential extraction : Separate phases using selective solvents (e.g., methyl isobutyl ketone for Cr(VI)) .

Methodological Notes

  • Sodium salt selection : The sodium salt form (CAS 130-13-2) is preferred for aqueous solubility in spectrophotometry, while the free acid is used in acidic coprecipitation protocols .
  • Spot-test applications : A commercial spot-test kit leverages the compound’s reaction with cobalt to produce a dark silver precipitate, aiding rapid identification in alloys or environmental samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate
Reactant of Route 2
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2-Nitroso-1-naphthol-4-sulfonic acid tetrahydrate

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